Solid-State Molecular Conformation: Meta-Fluorine Regioisomer Versus Ortho- and Para-Analogs
Single-crystal X-ray diffraction analysis of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol reveals a dihedral angle of 25.82(3)° between the isoxazole ring and the 3-fluorophenyl substituent . This torsional parameter is a direct consequence of the meta-fluorine substitution pattern and is not transferable to the 2-fluoro or 4-fluoro regioisomers, which exhibit different solid-state packing and conformational preferences. The magnitude of this dihedral angle directly influences π-conjugation efficiency between the two aromatic systems and modulates intermolecular interactions in co-crystal or ligand-binding contexts.
| Evidence Dimension | Dihedral angle between isoxazole ring and fluorophenyl substituent |
|---|---|
| Target Compound Data | 25.82(3)° |
| Comparator Or Baseline | 2-Fluoro regioisomer (CAS 953046-62-3) and 4-Fluoro regioisomer (CAS not specified): Dihedral angles not reported in comparable studies; class-level inference based on established positional isomer effects on molecular planarity |
| Quantified Difference | Not directly quantifiable due to absence of comparative crystallographic data; class-level inference applies |
| Conditions | Single-crystal X-ray diffraction; monoclinic crystal system, space group P2₁/c |
Why This Matters
This specific solid-state conformation directly impacts molecular recognition in target binding and co-crystallization experiments; substitution with a different regioisomer introduces uncontrolled conformational bias in structure-based drug design workflows.
